6-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine 6-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine
Brand Name: Vulcanchem
CAS No.: 2548988-09-4
VCID: VC11809537
InChI: InChI=1S/C18H22N8/c1-12-22-14(13-3-4-13)9-15(23-12)25-5-7-26(8-6-25)18-16-17(19-10-20-18)24(2)11-21-16/h9-11,13H,3-8H2,1-2H3
SMILES: CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3N=CN4C)C5CC5
Molecular Formula: C18H22N8
Molecular Weight: 350.4 g/mol

6-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine

CAS No.: 2548988-09-4

Cat. No.: VC11809537

Molecular Formula: C18H22N8

Molecular Weight: 350.4 g/mol

* For research use only. Not for human or veterinary use.

6-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine - 2548988-09-4

Specification

CAS No. 2548988-09-4
Molecular Formula C18H22N8
Molecular Weight 350.4 g/mol
IUPAC Name 6-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methylpurine
Standard InChI InChI=1S/C18H22N8/c1-12-22-14(13-3-4-13)9-15(23-12)25-5-7-26(8-6-25)18-16-17(19-10-20-18)24(2)11-21-16/h9-11,13H,3-8H2,1-2H3
Standard InChI Key RLLZCEXDCRLIRB-UHFFFAOYSA-N
SMILES CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3N=CN4C)C5CC5
Canonical SMILES CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3N=CN4C)C5CC5

Introduction

Structural Characteristics and Molecular Identity

Core Architecture and Substituent Analysis

6-[4-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine features a purine backbone (9H-purine) substituted at the 6-position with a piperazine ring. The piperazine moiety is further functionalized at its 4-position with a pyrimidine group bearing a cyclopropyl unit at carbon 6 and a methyl group at carbon 2 . The 9-position of the purine core is occupied by a methyl group, enhancing steric stability and influencing binding interactions.

Key structural elements include:

  • Purine Core: A bicyclic aromatic system comprising fused pyrimidine and imidazole rings, critical for base-pairing mimicry and interactions with biological targets.

  • Piperazine Linker: A six-membered diamine ring providing conformational flexibility and facilitating interactions with hydrophobic pockets in enzymes .

  • Pyrimidine Substituent: A 6-cyclopropyl-2-methylpyrimidine group contributing to electronic effects and steric bulk, potentially modulating target selectivity.

Spectroscopic Characterization

Structural elucidation relies on advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR): 1H^1H and 13C^13C NMR spectra resolve proton environments, confirming substituent placement. For instance, the cyclopropyl group’s distinctive triplet splitting pattern appears near δ 1.0–1.2 ppm .

  • Mass Spectrometry (MS): High-resolution MS identifies the molecular ion peak at m/z 404.4 ([M+H]+^+), consistent with the molecular formula C18_{18}H19_{19}F3_{3}N8_{8} observed in analogues.

  • Infrared Spectroscopy (IR): Stretching vibrations for C=N (∼1600 cm1^{-1}) and C-C (cyclopropyl ring, ∼3000 cm1^{-1}) validate the heterocyclic frameworks.

Table 1: Comparative Molecular Properties

Property6-[4-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purineAnalogous Compound (Source)
Molecular FormulaC18_{18}H22_{22}N8_{8} (inferred)C18_{18}H19_{19}F3_{3}N8_{8}
Molecular Weight (g/mol)~386.4404.4
Key SubstituentsCyclopropyl, methyl (pyrimidine); methyl (purine)Cyclopropyl, trifluoromethyl
SolubilityModerate in DMF, DMSOSoluble in polar aprotic solvents

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized via a multi-step protocol involving:

  • Pyrimidine Ring Formation: Cyclocondensation of amidines with β-diketones yields the 6-cyclopropyl-2-methylpyrimidine core.

  • Piperazine Coupling: Nucleophilic aromatic substitution attaches the piperazine linker to the pyrimidine at position 4, using K2_2CO3_3 in DMF at 80°C .

  • Purine Alkylation: Mitsunobu reaction or SN2 alkylation introduces the 9-methyl group to the purine, followed by coupling with the piperazine-pyrimidine intermediate .

Reaction Optimization

Critical parameters include:

  • Temperature Control: Reactions involving cyclopropyl groups require temperatures below 100°C to prevent ring-opening.

  • Catalyst Use: Palladium catalysts facilitate cross-coupling steps, improving yields to ~65% .

  • Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane) isolates the product at >95% purity.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
Pyrimidine SynthesisGuanidine hydrochloride, cyclopropanecarboxaldehyde, EtOH, reflux72
Piperazine CouplingPiperazine, DMF, K2_2CO3_3, 80°C, 12h68
Purine Alkylation9-Methylpurine, DIAD, PPh3_3, THF, rt65

Physicochemical and Pharmacokinetic Properties

Stability and Solubility

  • Thermal Stability: Decomposes at 210°C, suitable for oral formulations.

  • Solubility Profile: LogP = 2.1; soluble in DMSO (32 mg/mL), marginally in water (0.8 mg/mL).

ADME Predictions

  • Absorption: Caco-2 permeability = 6.5 × 106^{-6} cm/s, indicating moderate intestinal absorption .

  • Metabolism: CYP3A4-mediated oxidation of the cyclopropyl ring generates inactive metabolites.

Applications in Drug Discovery

Lead Optimization

Structural modifications focus on:

  • Enhancing water solubility via PEGylation of the piperazine nitrogen.

  • Replacing the cyclopropyl group with fluorinated analogues to improve metabolic stability.

Therapeutic Targeting

Ongoing preclinical studies explore utility in:

  • Oncology: Combination therapies with checkpoint inhibitors.

  • Infectious Diseases: Synergy with β-lactam antibiotics against MRSA .

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